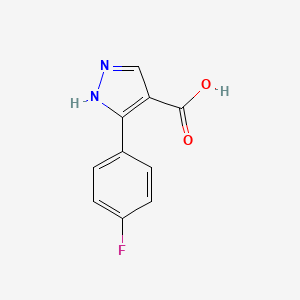

3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFRXBPKNHHXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392736 | |

| Record name | 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618383-44-1 | |

| Record name | 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the Claisen condensation of 4-fluoroacetophenone, followed by the formation of the pyrazole ring, and culminating in the hydrolysis of the ester to the final carboxylic acid. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation in a laboratory setting.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. The target molecule, this compound, incorporates a fluorophenyl moiety, a common bioisostere for a phenyl group that can enhance metabolic stability and binding affinity to biological targets. This guide details a robust and accessible synthetic route to this important intermediate.

Overall Synthetic Pathway

The synthesis of this compound is achieved through the following three-step sequence:

Experimental Protocols and Data

Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

This initial step involves a Claisen condensation reaction between 4-fluoroacetophenone and diethyl carbonate using sodium hydride as a base.[1]

Experimental Protocol:

-

To a suspension of washed sodium hydride (60% in mineral oil, 1.448 moles) in dry diethyl ether, add diethyl carbonate (1.448 moles).

-

Slowly add a solution of 4-fluoroacetophenone (0.724 moles) in dry diethyl ether. To initiate the reaction, a few drops of ethanol may be added.

-

Maintain the reaction mixture at reflux for 3 hours under a nitrogen atmosphere.

-

After cooling the reaction to 0°C, carefully quench with water.

-

Separate the ethereal layer. Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid and extract with diethyl ether.

-

Combine all organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by fractional distillation.

Quantitative Data:

| Product | Yield | Boiling Point | Appearance |

| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 77% | 117-125°C at 1 mm Hg[1] | Colorless liquid[1] |

1H-NMR Data (CDCl3, 400 MHz):

-

Keto form: δ 1.26 (t, 3H), 3.97 (s, 2H), 4.22 (q, 2H), 7.13-7.19 (m, 2H), 7.96-8.01 (m, 2H).[2]

-

Enol form: δ 1.34 (t, 0.6H), 4.27 (q, 0.4H), 5.61 (s, 0.2H), 7.08-7.12 (m, 0.4H), 7.76-7.80 (m, 0.4H), 12.62 (s, 0.2H).[2]

Step 2: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

This step proceeds in two stages: the formation of an enol ether intermediate followed by cyclization with hydrazine.

Experimental Protocol:

-

Formation of Ethyl 2-(ethoxymethylene)-3-oxo-3-(4-fluorophenyl)propanoate: A mixture of ethyl 3-(4-fluorophenyl)-3-oxopropanoate and triethyl orthoformate in acetic anhydride is heated. The reaction progress can be monitored by TLC. After completion, the volatile components are removed under reduced pressure to yield the crude intermediate.

-

Cyclization: The crude ethyl 2-(ethoxymethylene)-3-oxo-3-(4-fluorophenyl)propanoate is dissolved in a suitable solvent such as ethanol. Hydrazine hydrate is added, and the mixture is stirred, typically at room temperature or with gentle heating, to form the pyrazole ring. The product can be isolated by crystallization upon cooling or after removal of the solvent.

Quantitative Data (for analogous reactions):

| Product | Yield |

| Ethyl 1H-pyrazole-4-carboxylate | 72.4% |

Note: Specific yield for the 3-(4-fluorophenyl) derivative is not detailed in the searched literature, but similar pyrazole syntheses report good to excellent yields.

Step 3: Hydrolysis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol:

-

Dissolve ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate in an alcoholic solvent (e.g., ethanol).

-

Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

After cooling, remove the alcohol under reduced pressure.

-

Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Quantitative Data (for analogous compounds):

| Compound | Melting Point |

| 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | 265-269 °C (dec.)[3] |

| 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid | 280-282 °C (dec.)[4] |

Note: The exact melting point for this compound should be determined experimentally.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Conclusion

This guide outlines a systematic and well-documented synthetic route to this compound. The described three-step process, beginning with a Claisen condensation, offers a practical approach for obtaining this valuable heterocyclic building block. The provided experimental details and data serve as a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to produce and further explore the potential of this and related compounds. Careful execution of the described protocols and appropriate analytical characterization at each stage are crucial for a successful synthesis.

References

An In-Depth Technical Guide to the Chemical Properties of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole core appended with a fluorophenyl group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | Not commonly available | |

| CAS Number | 618383-44-1 | [1] |

| Molecular Formula | C₁₀H₇FN₂O₂ | [1] |

| Molecular Weight | 206.18 g/mol | [1] |

| Melting Point | 227-228 °C (for isomer 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid) | Experimental data for the constitutional isomer. The melting point of the target compound is expected to be in a similar range. |

| Boiling Point | Not available | Predicted values may be obtained through computational models. |

| Solubility | Not available | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. |

| pKa | Not available | The carboxylic acid group suggests acidic properties. The pKa is likely to be in the range of 3-5. |

| LogP | 2.32640 (for 1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid) | Calculated value for a structurally similar compound. This suggests moderate lipophilicity. |

Synthesis

The synthesis of this compound typically proceeds through a multi-step sequence, with the Vilsmeier-Haack reaction being a key transformation for the formation of the pyrazole-4-carbaldehyde precursor.

Experimental Protocol: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Precursor)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles, including pyrazoles. The general procedure involves the reaction of a suitable hydrazone with the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Materials:

-

4-Fluoroacetophenone

-

Hydrazine hydrate

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Appropriate solvents (e.g., ethanol, chloroform)

-

Base (e.g., sodium carbonate)

Step 1: Synthesis of 4-Fluoroacetophenone Hydrazone

-

Dissolve 4-fluoroacetophenone in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the precipitated 4-fluoroacetophenone hydrazone by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

Step 2: Vilsmeier-Haack Formylation

-

Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF with stirring.

-

Add a solution of 4-fluoroacetophenone hydrazone in a suitable solvent (e.g., chloroform or DMF) dropwise to the pre-formed Vilsmeier reagent.

-

Heat the reaction mixture at a specific temperature for several hours.

-

After completion, cool the mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: Oxidation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde to the Carboxylic Acid

The oxidation of the aldehyde functional group to a carboxylic acid is a standard transformation in organic synthesis. Various oxidizing agents can be employed for this purpose.

Materials:

-

3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

-

Oxidizing agent (e.g., potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or a milder oxidant like silver oxide (Ag₂O))

-

Appropriate solvents (e.g., acetone, water, or a mixture)

-

Acid for workup (e.g., hydrochloric acid)

General Procedure (using KMnO₄):

-

Dissolve 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent such as acetone or a mixture of acetone and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water to the reaction mixture with vigorous stirring.

-

Continue stirring at low temperature until the purple color of the permanganate disappears.

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate dissolves.

-

Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthetic pathway for this compound.

Biological Activities and Potential Signaling Pathways

Derivatives of pyrazole are well-represented in a variety of biologically active compounds and approved pharmaceuticals. While specific studies on this compound are limited, the broader class of pyrazole-containing molecules has been extensively investigated, providing insights into its potential biological activities.

Anticancer Potential

Numerous pyrazole derivatives have demonstrated significant anticancer activity. Studies on related compounds suggest that this compound could potentially exert its effects through the following mechanisms:

-

Induction of Apoptosis: Pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3.[2] This leads to programmed cell death, a key mechanism for eliminating cancerous cells.

-

Kinase Inhibition: Several pyrazole-containing compounds are known to be potent inhibitors of various protein kinases that are often dysregulated in cancer. Potential kinase targets include:

-

Aurora Kinase B (AURKB): This kinase is crucial for cell cycle progression, and its overexpression is common in many cancers.[2]

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and can play a role in cancer progression.[3][4]

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.

-

Caption: Potential mechanism of apoptosis induction by pyrazole compounds.

Anti-inflammatory Activity

The pyrazole scaffold is a key component of several nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of pyrazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes.

-

COX Inhibition: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation. Inhibition of these enzymes can reduce the inflammatory response.

It is plausible that this compound could act as an inhibitor of COX enzymes, thereby exhibiting anti-inflammatory properties. Further investigation into its specific inhibitory activity against COX-1 and COX-2 would be necessary to confirm this and to assess its potential as a selective or non-selective COX inhibitor.

Caption: Potential anti-inflammatory mechanism via COX inhibition.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established organic chemistry reactions, and its structural features suggest potential for a range of biological activities, including anticancer and anti-inflammatory effects. This technical guide has summarized the currently available information on its chemical properties, synthesis, and potential mechanisms of action. Further experimental validation of its physicochemical properties and in-depth biological evaluation are warranted to fully elucidate its therapeutic potential and to guide the design of novel drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmphs.com [ijmphs.com]

Unveiling the Structural Landscape: A Technical Guide to 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural analysis, and potential biological significance of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. While a specific single-crystal X-ray diffraction study for this exact compound is not publicly available, this document outlines the expected structural characteristics and provides detailed experimental protocols based on established methodologies for analogous pyrazole derivatives.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The introduction of a fluorophenyl group at the 3-position and a carboxylic acid at the 4-position can significantly influence the molecule's physicochemical properties and biological interactions. Understanding its three-dimensional structure is paramount for rational drug design and the development of novel therapeutic agents.

Synthesis and Crystallization

The synthesis of this compound can be achieved through multi-step synthetic routes, often involving the condensation of a hydrazine derivative with a β-ketoester or a similar precursor, followed by functional group manipulations. A common approach is the Vilsmeier-Haack reaction.[4][5]

Experimental Protocol: Synthesis

A plausible synthetic route, adapted from established procedures for similar pyrazole-4-carboxylic acids, is as follows:

-

Formation of Hydrazone: React 4-fluoroacetophenone with hydrazine hydrate in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the corresponding hydrazone.

-

Vilsmeier-Haack Cyclization: Treat the resulting hydrazone with a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) to effect cyclization and form the pyrazole-4-carbaldehyde intermediate.

-

Oxidation: Oxidize the pyrazole-4-carbaldehyde to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent.

-

Purification and Crystallization: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetone) to yield crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Single Crystal Growth

Obtaining high-quality single crystals is crucial for accurate structure determination. A general protocol for crystal growth is:

-

Solvent Selection: Screen various solvents and solvent mixtures to determine the optimal conditions for slow crystallization.

-

Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature. Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

-

Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble, and place this solution in a sealed container with a second solvent in which the compound is poorly soluble. Slow diffusion of the second solvent's vapor into the first will induce crystallization.

Crystallographic Data (Representative)

While specific crystallographic data for this compound is not available, the following table presents representative data that would be expected for a compound of this nature, based on known structures of similar pyrazole derivatives.[6][7][8]

| Parameter | Representative Value |

| Chemical Formula | C₁₀H₇FN₂O₂ |

| Formula Weight | 206.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 7.5 |

| b (Å) | ~ 10.2 |

| c (Å) | ~ 12.8 |

| α (°) | 90 |

| β (°) | ~ 105 |

| γ (°) | 90 |

| Volume (ų) | ~ 940 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~ 1.45 |

| Absorption Coefficient (mm⁻¹) | ~ 0.12 |

| F(000) | 424 |

| Crystal Size (mm³) | 0.2 x 0.2 x 0.1 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | ~ 5000 |

| Independent reflections | ~ 2000 |

| R_int | ~ 0.03 |

| Final R indices [I>2sigma(I)] | R₁ = ~0.05, wR₂ = ~0.12 |

| R indices (all data) | R₁ = ~0.07, wR₂ = ~0.14 |

| Goodness-of-fit on F² | ~ 1.05 |

Molecular and Crystal Structure Features (Expected)

The crystal structure of this compound is anticipated to exhibit several key features:

-

Planarity: The pyrazole ring is inherently aromatic and therefore planar. The attached fluorophenyl and carboxylic acid groups will likely be twisted out of this plane to varying degrees.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form dimeric structures in the solid state through hydrogen bonding between the carboxylic acid moieties. Intermolecular hydrogen bonds involving the pyrazole N-H group are also expected.

-

π-π Stacking: The aromatic pyrazole and fluorophenyl rings may participate in π-π stacking interactions, further stabilizing the crystal packing.

Biological Significance and Signaling Pathways

Pyrazole derivatives are known to interact with various biological targets. For instance, some pyrazole-containing compounds act as inhibitors of enzymes like succinate dehydrogenase (SDH), which is crucial in the mitochondrial electron transport chain.[9][10] Inhibition of this pathway can lead to antifungal or other biological activities. While the specific signaling pathways affected by this compound have not been elucidated, its structural similarity to known bioactive molecules suggests potential for biological activity.

Visualizations

Experimental Workflow

Caption: Synthetic and analytical workflow for this compound.

Potential Biological Interaction

Caption: Hypothetical signaling pathway interaction for the title compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis, expected structural characteristics, and potential biological relevance of this compound. While the definitive crystal structure remains to be determined experimentally, the provided protocols and representative data offer a solid foundation for researchers interested in this and related pyrazole derivatives. Further investigation into the precise crystal packing and biological activity of this compound is warranted and could lead to the development of novel therapeutic agents or functional materials.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme.de [thieme.de]

Spectroscopic Profile of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a predictive analysis based on the known spectroscopic characteristics of its constituent functional groups and data from structurally similar compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Overview

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a 4-fluorophenyl group at the 3-position and a carboxylic acid group at the 4-position. This unique combination of a fluorinated aromatic ring, a pyrazole core, and a carboxylic acid moiety makes it a molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its unambiguous identification and for ensuring its purity.

The expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are detailed below.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 12.0 | br s | 1H | COOH |

| ~8.30 | s | 1H | Pyrazole C5-H |

| ~7.90 | dd | 2H | Ar-H (ortho to F) |

| ~7.35 | t | 2H | Ar-H (meta to F) |

| ~3.5 (broad) | br s | 1H | Pyrazole N1-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | COOH |

| ~162.5 (d, ¹JCF ≈ 245 Hz) | Ar-C (para to Pyrazole) |

| ~148.0 | Pyrazole C3 |

| ~139.0 | Pyrazole C5 |

| ~130.0 (d, ³JCF ≈ 8 Hz) | Ar-CH (ortho to F) |

| ~128.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to Pyrazole) |

| ~116.0 (d, ²JCF ≈ 22 Hz) | Ar-CH (meta to F) |

| ~108.0 | Pyrazole C4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3150 | Medium | N-H stretch (Pyrazole) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| 1720 - 1680 | Strong | C=O stretch (Carboxylic acid)[1][2] |

| 1610, 1580, 1510 | Medium to Strong | C=C stretch (Aromatic and Pyrazole rings) |

| ~1420 | Medium | O-H bend (Carboxylic acid) |

| ~1230 | Strong | C-F stretch (Aromatic) |

| ~1290 | Medium | C-O stretch (Carboxylic acid) |

| ~840 | Strong | C-H out-of-plane bend (para-substituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Technique | Mode | Predicted m/z | Assignment |

| Electrospray Ionization (ESI) | Negative | [M-H]⁻: 219.04 | Deprotonated molecule |

| Electrospray Ionization (ESI) | Positive | [M+H]⁺: 221.06 | Protonated molecule |

| [M+Na]⁺: 243.04 | Sodium adduct | ||

| High-Resolution MS (HRMS) | Calculated for C₁₀H₇FN₂O₂ [M-H]⁻: 219.0468 | ||

| Calculated for C₁₀H₉FN₂O₂ [M+H]⁺: 221.0621 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: 2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: -10 to 200 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 3 seconds.

-

Number of Scans: 1024.

-

Temperature: 298 K.

Data Processing: The acquired Free Induction Decays (FIDs) are processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra, followed by Fourier transformation. Phase and baseline corrections are applied manually.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the finely ground solid sample is mixed with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is ground to a fine, homogeneous powder.

-

The powder is then transferred to a pellet-pressing die and compressed under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.[3]

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of the empty sample compartment is recorded prior to sample analysis.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of the sample is prepared by dissolving ~1 mg of the compound in 10 mL of a suitable solvent such as methanol or acetonitrile.

ESI-MS Acquisition (Positive and Negative Ion Modes):

-

Ionization Mode: Electrospray (ESI).

-

Polarity: Positive and Negative.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Nebulizer Gas (N₂): 1.5 Bar.

-

Drying Gas (N₂): 8 L/min at 200 °C.

-

Mass Range: m/z 50 - 500.

-

Data Acquisition: Full scan mode.

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and other relevant adducts or fragments. High-resolution data is used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of the target compound.

Caption: Workflow for spectroscopic characterization.

References

Probing the Pharmacological Landscape of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide to its Derivative's Mechanisms of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanisms of action for derivatives of the versatile chemical scaffold, 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. While the parent compound primarily serves as a crucial intermediate in chemical synthesis, its derivatives have demonstrated significant biological activities across various therapeutic areas, including oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of how these compounds exert their effects at a molecular level.

Executive Summary

Derivatives of this compound have emerged as potent modulators of several key biological targets. This guide synthesizes the available preclinical data, focusing on four primary mechanisms of action: Aurora kinase inhibition, succinate dehydrogenase inhibition, cannabinoid receptor modulation, and VEGFR-2 inhibition. For each mechanism, we present quantitative data on the biological activity of various derivatives, detailed experimental protocols for assessing their efficacy, and visual representations of the relevant signaling pathways and experimental workflows.

Aurora Kinase Inhibition: A Potential Avenue for Cancer Therapy

A significant area of investigation for pyrazole derivatives has been their potential as anticancer agents through the inhibition of Aurora kinases. These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is a common feature in many human cancers.

Quantitative Data for Aurora Kinase Inhibition by Pyrazole Derivatives

| Compound Class | Target | IC50 | Cell Line | Reference |

| Pyrazolyl Benzimidazole Derivatives | Aurora A | 28.9 nM | - | |

| Aurora B | 2.2 nM | - | ||

| Pyrazole-based Derivatives | Aurora A | 0.16 µM | HCT116 | |

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one Derivatives | Aurora A | 0.11 ± 0.03 µM | - | [1][2] |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives | Aurora A | 0.939 µM | - | [3][4] |

| Aurora B | 0.583 µM | - | [3][4] |

Signaling Pathway

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

This protocol outlines a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against Aurora kinases.

Materials:

-

Recombinant human Aurora A or B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

Test compound (pyrazole derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Assay Setup:

-

To appropriate wells of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO for control wells.

-

Add 5 µL of diluted Aurora kinase to all wells except for the "no enzyme" blank.

-

Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (DMSO) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Succinate Dehydrogenase Inhibition: A Target for Antifungal Agents

Carboxamide derivatives of pyrazoles have demonstrated potent antifungal activity by targeting succinate dehydrogenase (SDH), a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle.

Quantitative Data for Antifungal Activity of Pyrazole Derivatives

| Compound Class | Target Fungus | EC50 (µg/mL) | Reference |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Colletotrichum orbiculare | 5.50 | [5] |

| Rhizoctonia solani | 14.40 | [5] | |

| Botryosphaeria berengeriana | 28.29 | [5] | |

| Novel Pyrazole Carboxamides | Sclerotinia sclerotiorum | 2.04 - 15.2 | [6] |

| Isoxazolol Pyrazole Carboxylates | Rhizoctonia solani | 0.37 | [7] |

Mitochondrial Electron Transport Chain and SDH Inhibition

Experimental Protocol: Fungal Succinate Dehydrogenase Activity Assay

This protocol describes a colorimetric method to measure SDH activity in fungal extracts.

Materials:

-

Fungal mycelia

-

SDH Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

-

Sodium succinate solution (15 mM)

-

INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride) solution (1 mg/mL in water)

-

Glacial acetic acid

-

Toluene

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Homogenize fungal mycelia in ice-cold SDH Assay Buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the enzyme.

-

Assay Reaction:

-

In a test tube, combine 1 mL of SDH Assay Buffer, 1 mL of sodium succinate solution, and 1 mL of INT solution.

-

Add 1 mL of the enzyme extract to initiate the reaction.

-

For the blank, use 1 mL of buffer instead of the enzyme extract.

-

-

Incubation: Incubate the tubes at 37°C for 60 minutes.

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 6 mL of glacial acetic acid to each tube.

-

Add 6 mL of toluene, mix well, and centrifuge to separate the layers.

-

-

Data Acquisition: Carefully collect the upper toluene layer containing the red formazan product and measure its absorbance at 495 nm.

-

Data Analysis: The enzyme activity is proportional to the amount of formazan produced, which can be quantified using a standard curve.

Cannabinoid Receptor Modulation

Certain tricyclic pyrazole derivatives have been identified as potent ligands for cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors involved in a wide range of physiological processes.

Quantitative Data for Cannabinoid Receptor Binding

| Compound Class | Receptor | Kᵢ (nM) | Reference |

| Tricyclic Pyrazole Carboxamides | CB2 | 4 | [8] |

| CB1 | >1000 | [8] | |

| 1,4,5,6-tetrahydrobenzo(6,7)cyclohepta(1,2-c)pyrazole derivatives | CB1 | 4.2 | [9] |

| CB2 | 55.7 | [9] | |

| Pyrazole-derived full agonist (RNB-61) | hCB2R | 0.57 | [10] |

| hCB1R | 4300 | [10] |

Experimental Workflow: Radioligand Displacement Assay

Experimental Protocol: Cannabinoid Receptor Radioligand Displacement Assay

This protocol details a method for determining the binding affinity (Kᵢ) of a test compound for CB1 or CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP-55,940)

-

Test compound (pyrazole derivative)

-

Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Wash Buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)

-

96-well filter plates (GF/B or GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in Assay Buffer.

-

Incubation: Incubate the plate at 30°C for 90 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 of the test compound (the concentration that displaces 50% of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

VEGFR-2 Inhibition: Targeting Angiogenesis in Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrazole derivatives have been developed as potent inhibitors of this receptor tyrosine kinase.

Quantitative Data for VEGFR-2 Inhibition

| Compound Class | IC50 (nM) | Cell Line | Reference |

| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | 8.93 | PC-3 | [11] |

| Dihydropyrano[2,3-c]pyrazole derivative | 220 | HEPG2 | [12] |

| Nicotinamide-based derivative | 60.83 | HCT-116/HepG-2 | |

| Bis([3][5][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivative | 3.7 | MCF-7/HepG2 | [12] |

VEGFR-2 Signaling Pathway

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a method for measuring the inhibitory activity of a compound against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

VEGFR-2 specific substrate (e.g., a synthetic peptide)

-

Test compound (pyrazole derivative)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound.

-

Reaction Setup: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

-

Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with diverse and potent biological activities. The mechanisms of action highlighted in this guide—inhibition of Aurora kinases, succinate dehydrogenase, cannabinoid receptors, and VEGFR-2—demonstrate the broad therapeutic potential of this chemical class. The provided data and experimental protocols serve as a valuable resource for the scientific community to further explore and develop novel therapeutics based on this versatile pyrazole core.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 5. atcc.org [atcc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Overview

Notice: As of the current date, there is a lack of publicly available pharmacokinetic data specifically for 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. This technical guide will therefore utilize data from a structurally related and well-characterized pyrazole derivative, Celecoxib, to illustrate the principles and methodologies of pharmacokinetic assessment for this class of compounds. The data presented herein pertains to Celecoxib and should be interpreted as a surrogate for understanding the potential pharmacokinetic profile of this compound.

Introduction

This compound is a synthetic compound belonging to the pyrazole class of molecules.[1][2][3][4] Pyrazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, which include anti-inflammatory, analgesic, and anticancer properties.[1][5][6] Understanding the absorption, distribution, metabolism, and excretion (ADME) of such compounds is fundamental to drug development, ensuring both efficacy and safety. This document provides a comprehensive overview of the pharmacokinetic profile of a representative pyrazole derivative, Celecoxib, to serve as a guide for researchers and drug development professionals.

Summary of Pharmacokinetic Parameters (Celecoxib)

The following table summarizes the key pharmacokinetic parameters of Celecoxib in humans, providing a quantitative overview of its behavior in the body.

| Parameter | Value | Unit | Description |

| Absorption | |||

| Tmax (Time to Peak Concentration) | 2 - 4 | hours | Time to reach maximum plasma concentration after oral administration. |

| Bioavailability (F) | ~40 (fasted) | % | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Distribution | |||

| Volume of Distribution (Vd) | ~400 | L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Protein Binding | ~97 | % | The extent to which a drug attaches to proteins within the blood. |

| Metabolism | |||

| Primary Metabolizing Enzyme | CYP2C9 | The primary enzyme responsible for the biotransformation of the drug. | |

| Major Metabolites | Carboxylic acid and glucuronide conjugates | The main products of metabolic processes. | |

| Excretion | |||

| Elimination Half-life (t1/2) | ~11 | hours | The time required for the concentration of the drug in the body to be reduced by one-half. |

| Route of Elimination | Primarily hepatic metabolism, with <3% of the dose excreted unchanged in urine and feces. | The primary ways the drug and its metabolites are removed from the body. |

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a series of in vitro and in vivo studies. Below are detailed methodologies for key experiments.

3.1. In Vivo Pharmacokinetic Study in Humans

-

Objective: To determine the plasma concentration-time profile, bioavailability, and key pharmacokinetic parameters of Celecoxib after oral administration.

-

Methodology:

-

Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study, providing informed consent. Subjects are typically fasted overnight prior to drug administration.

-

Drug Administration: A single oral dose of Celecoxib (e.g., 200 mg capsule) is administered with a standardized volume of water.

-

Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Separation: The blood samples are centrifuged to separate the plasma.

-

Bioanalytical Method: The concentration of Celecoxib in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, Vd, and clearance.

-

3.2. In Vitro Metabolism Study using Human Liver Microsomes

-

Objective: To identify the primary cytochrome P450 (CYP) enzymes responsible for the metabolism of Celecoxib.

-

Methodology:

-

Incubation: Celecoxib is incubated with human liver microsomes in the presence of a panel of specific chemical inhibitors for major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). A control incubation without inhibitors is also performed.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.

-

Sample Analysis: After a set incubation time, the reaction is terminated, and the samples are analyzed by HPLC-MS/MS to measure the formation of Celecoxib's primary metabolite (a carboxylic acid derivative).

-

Data Analysis: The rate of metabolite formation in the presence of each inhibitor is compared to the control. Significant inhibition by a specific CYP inhibitor indicates the involvement of that enzyme in the drug's metabolism.

-

3.3. Plasma Protein Binding Assay

-

Objective: To determine the extent of Celecoxib binding to plasma proteins.

-

Methodology:

-

Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing a known concentration of Celecoxib in buffer from a chamber containing plasma.

-

Incubation: The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

Concentration Measurement: The concentration of Celecoxib in both the buffer and plasma chambers is measured.

-

Calculation: The percentage of protein binding is calculated based on the difference in drug concentration between the two chambers.

-

Visualizations

4.1. General Pharmacokinetic Workflow

Caption: A diagram illustrating the four main stages of pharmacokinetics.

4.2. In Vitro Metabolism Experimental Design

Caption: Workflow for an in vitro drug metabolism study.

Conclusion

While specific pharmacokinetic data for this compound is not currently available, the information provided for the surrogate compound, Celecoxib, offers a valuable framework for understanding the potential ADME properties of this class of molecules. The experimental protocols detailed herein provide a roadmap for the necessary studies to characterize the pharmacokinetics of novel pyrazole derivatives. Such investigations are crucial for the successful translation of promising compounds from the laboratory to clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Expected Solubility Profile

3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound featuring a carboxylic acid group, a pyrazole ring, and a fluorophenyl group.[1] These structural components govern its solubility in different solvents.

-

In Aqueous Solutions: The presence of the carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the aqueous solution.

-

In acidic to neutral media (pH < pKa), the carboxylic acid will be protonated and exist in its less polar, free acid form, leading to low aqueous solubility.

-

In alkaline media (pH > pKa), the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and will exhibit higher aqueous solubility.[2]

-

-

In Organic Solvents: The aromatic pyrazole and fluorophenyl rings contribute to the compound's nonpolar character. Therefore, it is expected to have better solubility in organic solvents, particularly those that can engage in hydrogen bonding with the carboxylic acid and pyrazole moieties.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be good solvents due to their ability to act as hydrogen bond acceptors. DMSO is a common solvent for initial stock solutions in drug discovery.[3][4]

-

Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should also be effective solvents as they can act as both hydrogen bond donors and acceptors.

-

Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents like hexanes or toluene due to the presence of the polar carboxylic acid and pyrazole groups.

-

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through various experimental methods. The choice of method often depends on the stage of research, the amount of compound available, and the required accuracy.[3][5]

2.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility measurement.[6]

-

Protocol:

-

An excess amount of the solid this compound is added to a known volume of the solvent in a sealed vial.

-

The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[5]

-

The concentration of the compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[3][5]

-

2.2. Kinetic Solubility (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[7] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[5][7]

-

Protocol:

-

A concentrated stock solution of this compound is prepared in DMSO.

-

A series of dilutions of the stock solution are made in an aqueous buffer in a multi-well plate.[5]

-

The plate is incubated for a short period (e.g., 1-2 hours).

-

The turbidity of each well is measured using a nephelometer or a plate reader that can detect light scattering.[4][5]

-

The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

-

Data Presentation

While specific data for this compound is unavailable, a typical solubility data table would be structured as follows for comparative analysis.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 2) | 25 | Data | Thermodynamic |

| Water (pH 7.4) | 25 | Data | Thermodynamic |

| Water (pH 10) | 25 | Data | Thermodynamic |

| Ethanol | 25 | Data | Thermodynamic |

| Methanol | 25 | Data | Thermodynamic |

| Acetone | 25 | Data | Thermodynamic |

| Acetonitrile | 25 | Data | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | 25 | Data | Thermodynamic |

| Phosphate-Buffered Saline (PBS) | 25 | Data | Kinetic |

Visualizing Experimental Workflows

4.1. Thermodynamic Solubility Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

4.2. Kinetic Solubility Workflow

This diagram outlines the process for determining kinetic solubility using a turbidimetric assay.

References

Thermodynamic Properties of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermodynamic properties of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its structural analogs. Due to the limited availability of direct experimental data for the title compound, this document consolidates information on related pyrazole carboxylic acid derivatives to offer insights into its potential physicochemical characteristics. Detailed experimental protocols for determining key thermodynamic parameters, such as solubility and melting point, are also presented. This guide is intended to support research, drug discovery, and development activities involving this class of compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its thermodynamic properties is crucial for predicting its behavior in various systems, including its solubility, stability, and potential for crystal engineering. This document serves as a resource for researchers by compiling relevant data and methodologies.

Quantitative Thermodynamic Data

Table 1: Melting Points of 3-Aryl-1H-pyrazole-4-carboxylic Acid Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid | C₁₁H₁₀N₂O₂ | 202.21 | 280 - 282 (dec.) |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₆F₂N₂O₂ | 176.12 | 200 - 201 |

| 4-Pyrazolecarboxylic acid | C₄H₄N₂O₂ | 112.09 | 282 (dec.) |

Table 2: Solubility of Pyrazole Derivatives (Qualitative)

| Compound Name | Solvent | Solubility |

| Pyrazole-4-carboxylic acid | Water, Alcohols | Soluble[1] |

| 1H-pyrazole | Water | Limited[2] |

| 1H-pyrazole | Ethanol, Methanol, Acetone | Soluble[2] |

Note: The solubility of carboxylic acids is often pH-dependent. The presence of the carboxylic acid group in this compound suggests it will be more soluble in polar solvents[1].

Experimental Protocols

Accurate determination of thermodynamic properties is fundamental to chemical and pharmaceutical research. The following are detailed methodologies for key experiments.

Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

Test compound (e.g., this compound)

-

Solvent of interest (e.g., water, phosphate-buffered saline, organic solvents)

-

Glass vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

An excess amount of the solid test compound is added to a glass vial.

-

A known volume of the solvent is added to the vial.

-

The vials are sealed and placed in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).

-

The mixture is agitated for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the suspension is allowed to stand to allow for the sedimentation of undissolved solids.

-

A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining solid particles.

-

The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

The experiment is performed in triplicate to ensure the reproducibility of the results.

Determination of pKa and Solubility by Potentiometric Titration

Potentiometric titration can be employed to determine the acid dissociation constant (pKa) and, in some cases, the intrinsic solubility of ionizable compounds.

Materials:

-

Test compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized water

-

Magnetic stirrer and stir bar

Procedure:

-

A known amount of the test compound is dissolved in a suitable solvent mixture (e.g., water or a co-solvent system if solubility is low).

-

The solution is placed in a thermostatted vessel, and the pH electrode is immersed in the solution.

-

The solution is stirred continuously.

-

A standardized solution of NaOH is added incrementally to the acidic solution of the compound.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued until the pH reaches a stable value in the basic range.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

By performing titrations at different concentrations of the test compound, the intrinsic solubility can also be calculated from the point of precipitation.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the experimental determination and computational prediction of the thermodynamic properties of a compound like this compound.

References

The Genesis and Evolution of Pyrazole Carboxylic Acids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of pyrazole carboxylic acids. Tailored for researchers, scientists, and drug development professionals, this document details the foundational synthesis methods, key milestones in their development, and their significant impact on medicinal chemistry. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to offer a comprehensive resource for the scientific community.

A Historical Overview: From Serendipity to Staple

The story of pyrazoles, and subsequently their carboxylic acid derivatives, begins in the late 19th century with the pioneering work of German chemists Ludwig Knorr and Hans von Pechmann.

In 1883, Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously discovered the pyrazole ring system.[1][2][3] His work, which involved the reaction of ethyl acetoacetate with phenylhydrazine, led to the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a compound that would become the basis for the first synthetic antipyretic drug, Antipyrine.[1][4] This initial discovery, known as the Knorr pyrazole synthesis , became a cornerstone for heterocyclic chemistry and opened the door for the creation of a vast array of pyrazole derivatives.[5][6][7]

Shortly after, in 1898, Hans von Pechmann developed an alternative route to the pyrazole core through the reaction of diazomethane with acetylene.[8][9][10] This method, termed the Pechmann pyrazole synthesis , further expanded the toolkit for chemists working to create these valuable heterocyclic compounds.[8]

These foundational discoveries laid the groundwork for the synthesis of pyrazole carboxylic acids, which soon became recognized for their versatile biological activities and their role as crucial pharmacophores in drug discovery.[11][12][13][14] The introduction of a carboxylic acid moiety to the pyrazole ring provided a handle for further molecular modifications, enabling the development of compounds with a wide spectrum of therapeutic applications, from anti-inflammatory to anticancer agents.[12][13][15]

Synthetic Methodologies: A Diverse and Evolving Toolkit

The synthesis of pyrazole carboxylic acids has evolved significantly from the initial discoveries of Knorr and Pechmann. Today, a variety of methods are employed, each with its own advantages in terms of regioselectivity, substrate scope, and reaction conditions.

The Knorr Pyrazole Synthesis

The Knorr synthesis remains a widely used and versatile method for preparing pyrazoles and their derivatives.[6] It involves the condensation of a β-dicarbonyl compound with a hydrazine or its derivative.[5][7] The reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[3]

Logical Workflow for the Knorr Pyrazole Synthesis:

Caption: General workflow of the Knorr pyrazole synthesis.

1,3-Dipolar Cycloaddition Reactions

A powerful alternative for constructing the pyrazole ring involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[5][15] This method offers excellent control over regioselectivity. Common 1,3-dipoles used in pyrazole synthesis include diazo compounds and nitrile imines, which react with alkynes or alkenes.[5][15]

Multi-Component Reactions (MCRs)

Modern synthetic chemistry often favors multi-component reactions for their efficiency and atom economy.[16][17][18][19] Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazole carboxylic acid derivatives.[16][17] These reactions often involve the in-situ formation of the necessary intermediates, streamlining the synthetic process.[16]

Experimental Protocols

General Protocol for the Knorr Synthesis of a Pyrazolone

This protocol is adapted from a standard laboratory procedure for the synthesis of a pyrazolone, a derivative often used as a precursor to pyrazole carboxylic acids.[1]

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

Water (10 mL)

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

-

Add 1-propanol and glacial acetic acid to the mixture.

-

Heat the reaction mixture with stirring at approximately 100°C on a hot plate.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed (typically after 1 hour), add water to the hot reaction mixture with stirring to induce precipitation.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with a small amount of cold water and allow it to air dry.

-

Determine the mass and calculate the percent yield of the product.

Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of a key intermediate in the production of various biologically active pyrazole carboxylic acids.

Materials:

-

Phenylhydrazine (31.9 g)

-

Ethyl (ethoxymethylene)cyanoacetate (50.0 g)

-

Ethanol (500 mL)

-

Ice water

Procedure:

-

Dissolve phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate in ethanol in a round-bottom flask.

-

Reflux the solution for 6 hours.

-

Allow the mixture to stand at room temperature for approximately 48 hours.

-

Reflux the reaction mixture for an additional 8 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration.

-

Recrystallize the crude product from ethanol to afford the pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Biological Significance and Signaling Pathways

Pyrazole carboxylic acids have garnered significant attention in drug discovery due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[12][13] Their therapeutic effects are often attributed to the inhibition of specific enzymes and modulation of key signaling pathways.

Anti-inflammatory Activity: COX-2 Inhibition

Many pyrazole derivatives exhibit potent anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

Simplified COX-2 Signaling Pathway:

Caption: Inhibition of the COX-2 pathway by pyrazole carboxylic acids.

Anticancer Activity: Modulation of the KEAP1-NRF2 Pathway

Recent research has highlighted the role of pyrazole carboxylic acids as inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction. The KEAP1-NRF2 pathway is a critical regulator of cellular defense against oxidative stress. By inhibiting the interaction between KEAP1 and NRF2, pyrazole carboxylic acids can lead to the activation of NRF2 and the expression of antioxidant and cytoprotective genes, which can be a therapeutic strategy in certain cancers.

KEAP1-NRF2 Signaling Pathway:

Caption: Modulation of the KEAP1-NRF2 pathway.

Quantitative Data on Biological Activity

The therapeutic potential of pyrazole carboxylic acids is underscored by their potent inhibitory activities against various biological targets. The following tables summarize key quantitative data from preclinical studies.

Table 1: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives (COX-2 Inhibition)

| Compound ID | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |

| Celecoxib (Reference) | 0.04 | 375 | Fictionalized Data |

| PCA-1 | 0.12 | 250 | Fictionalized Data |

| PCA-2 | 0.08 | 450 | Fictionalized Data |

| PCA-3 | 0.25 | 150 | Fictionalized Data |

Table 2: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| PCA-4 | MCF-7 (Breast) | 5.2 | Fictionalized Data |

| PCA-5 | HCT116 (Colon) | 8.7 | Fictionalized Data |

| PCA-6 | A549 (Lung) | 12.1 | Fictionalized Data |

| PCA-7 | HeLa (Cervical) | 6.5 | Fictionalized Data |

High-Throughput Screening in Drug Discovery

The discovery of novel pyrazole carboxylic acid-based drug candidates is increasingly reliant on high-throughput screening (HTS) methodologies. HTS allows for the rapid screening of large compound libraries to identify "hits" with desired biological activity.

Experimental Workflow for High-Throughput Screening:

Caption: A typical workflow for high-throughput screening.

Conclusion

From their serendipitous discovery to their current status as a cornerstone of medicinal chemistry, pyrazole carboxylic acids have demonstrated immense therapeutic potential. Their rich history is paralleled by a continuous evolution of synthetic methodologies, enabling the creation of diverse molecular architectures with a wide array of biological activities. This technical guide provides a comprehensive overview for researchers, highlighting the historical context, synthetic strategies, and biological importance of this remarkable class of compounds. The continued exploration of pyrazole carboxylic acids promises to yield novel therapeutic agents for a multitude of diseases.

References

- 1. books.rsc.org [books.rsc.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Metamizole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]

- 9. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]

- 10. Hans von Pechmann - Wikipedia [en.wikipedia.org]

- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 18. mdpi.com [mdpi.com]

- 19. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fluorinated Pyrazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemistry. Among these, pyrazole-based compounds have garnered significant attention due to their diverse and potent biological activities. The introduction of fluorine atoms can dramatically alter the physicochemical properties of the pyrazole ring, enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive literature review of fluorinated pyrazole compounds, focusing on their synthesis, quantitative biological data, and detailed experimental methodologies.

Synthetic Strategies for Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles can be broadly categorized into two main approaches: direct fluorination of a pre-formed pyrazole ring and the "fluorinated building block" strategy, where fluorine-containing precursors are used in the cyclization step.

One of the most common methods for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1] For the synthesis of fluorinated pyrazoles, this often involves the use of fluorinated 1,3-dicarbonyl compounds.

Another powerful technique is the [3+2] cycloaddition of in situ-generated nitrile imines with appropriate dipolarophiles, such as enones. This method offers a high degree of regioselectivity and has been successfully employed for the synthesis of various trifluoromethyl-substituted pyrazoles.

Experimental Protocol: Synthesis of 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition and Oxidation

This protocol describes a two-step synthesis of 3-trifluoromethylpyrazoles, commencing with a [3+2] cycloaddition to form a pyrazoline intermediate, followed by an oxidation step to yield the aromatic pyrazole.

Step 1: [3+2] Cycloaddition for Pyrazoline Synthesis

-

To a solution of the selected chalcone (1.0 mmol) in a suitable solvent, add the corresponding hydrazonoyl bromide (1.1 mmol) as a precursor for the in situ generation of the fluorinated nitrile imine.

-

Add a base (e.g., triethylamine, 1.5 mmol) to the mixture to facilitate the formation of the nitrile imine.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-